molecular formula C27H22BrNO4S B12121680 Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxyla te

Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxyla te

Cat. No.: B12121680
M. Wt: 536.4 g/mol
InChI Key: NDFNMTZLMCSXSZ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes bromine, phenyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxylate typically involves multiple steps, including bromination, esterification, and cyclization reactions. The starting materials often include 2-bromo-4-phenylphenol and ethyl thiophene-3-carboxylate. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxylate is unique due to its combination of bromine, phenyl, and thiophene groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C27H22BrNO4S

Molecular Weight

536.4 g/mol

IUPAC Name

ethyl 2-[[2-(2-bromo-4-phenylphenoxy)acetyl]amino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C27H22BrNO4S/c1-2-32-27(31)21-16-24(19-11-7-4-8-12-19)34-26(21)29-25(30)17-33-23-14-13-20(15-22(23)28)18-9-5-3-6-10-18/h3-16H,2,17H2,1H3,(H,29,30)

InChI Key

NDFNMTZLMCSXSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)COC3=C(C=C(C=C3)C4=CC=CC=C4)Br

Origin of Product

United States

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